Eosin B
Overview
Description
Eosin B, also known as 4’,5’-dibromo-3’,6’-dihydroxy-2’,7’-dinitro-1-spiro[isobenzofuran-3,9’-xanthene]one, is a synthetic organic dye. It is a derivative of fluorescein and is characterized by its vibrant red color. This compound has been used for nearly 150 years in various applications, including biological staining and as a photosensitizer in synthetic chemistry .
Preparation Methods
Eosin B can be synthesized through the bromination and nitration of fluorescein. The reaction involves treating fluorescein with bromine and nitric acid under controlled conditions to introduce bromine and nitro groups into the fluorescein molecule . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the dye.
Chemical Reactions Analysis
Eosin B undergoes various chemical reactions, including:
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The bromine and nitro groups in this compound can be substituted under specific conditions to form different derivatives.
Common reagents used in these reactions include bromine, nitric acid, and reducing agents like sodium dithionite. Major products formed from these reactions include various substituted fluorescein derivatives .
Scientific Research Applications
Eosin B has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Eosin B varies depending on its application:
Photosensitizer: This compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen, which can then participate in various oxidation reactions.
Biological Stain: It binds to basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine, staining them dark red or pink.
Antimalarial Agent: This compound interferes with the metabolic processes of Plasmodium falciparum, leading to the inhibition of parasite growth.
Comparison with Similar Compounds
Eosin B is part of a family of eosin dyes, which also includes Eosin Y. While both dyes are used for similar purposes, this compound is distinguished by its additional bromine and nitro groups, which enhance its staining properties and photochemical reactivity . Other similar compounds include fluorescein and rhodamine, which are also used as dyes and photosensitizers .
This compound’s unique combination of properties makes it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4,5-dibromo-3-hydroxy-2,7-dinitro-6-oxoxanthen-9-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2N2O9/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14/h1-6,25H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYPOHFEIEJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])O)Br)Br)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862169 | |
Record name | 2-(4,5-Dibromo-6-hydroxy-2,7-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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